5-(3-Nitrophenyl)-1h-tetrazole
Overview
Description
5-(3-Nitrophenyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. Tetrazoles are known for their applications in various fields such as organic chemistry, medicinal chemistry, and materials science due to their unique chemical properties and structural versatility .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through several methods. One efficient protocol involves the [3+2] cycloaddition of nitriles and sodium azide, catalyzed by B(C6F5)3, which allows for the formation of 5-substituted 1H-tetrazoles under mild conditions with high yields . Another approach is the regioselective synthesis of pyrazoles, which can be related to tetrazoles, from N-arylhydrazones and nitroolefins, suggesting a stepwise cycloaddition mechanism . Although these methods do not directly describe the synthesis of this compound, they provide insight into the general synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be characterized by various spectroscopic techniques such as MS, FT-IR, 1H-NMR, and 13C-NMR. X-ray single crystal diffraction analysis can also be used to determine the crystal structure, as demonstrated for a related compound, 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, which was found to belong to the orthorhombic system with specific crystal parameters . These techniques are essential for confirming the identity and purity of synthesized tetrazole compounds.
Chemical Reactions Analysis
Tetrazoles can undergo various chemical reactions due to the reactivity of the tetrazole ring. Electrophilic reactions, for instance, have been used to synthesize isomeric tetrazoles with different substituents . The reactivity of tetrazoles with nitrogen-centered nucleophiles has also been explored, leading to the functionalization of the tetrazole ring . These reactions are crucial for the modification and derivatization of tetrazole compounds, expanding their potential applications.
Physical and Chemical Properties Analysis
Tetrazoles exhibit a range of physical and chemical properties that make them valuable in different applications. For example, 5-substituted tetrazoles are known to act as carboxylic acid isosteres, offering advantages such as increased lipophilicity and metabolic resistance, which are important in drug design . The energetic properties of tetrazoles, including their heat of formation, detonation pressure, and velocity, are also of interest, particularly for compounds with a good oxygen balance, making them competitive energetic materials .
Scientific Research Applications
Corrosion Inhibition
5-(3-Nitrophenyl)-1H-tetrazole and its derivatives have shown significant potential in inhibiting corrosion, particularly of stainless steel and aluminum in acidic media. Ehsani et al. (2014) demonstrated that 1-(4-nitrophenyl)-5-amino-1H-tetrazole inhibits corrosion of 316L stainless steel in sulfuric acid. This effect is attributed to the compound's ability to adsorb onto the metal surface, hindering acid attack (Ehsani et al., 2014). In a similar study, Ehsani et al. (2015) found that the same compound effectively inhibits aluminum corrosion, following the Langmuir adsorption model (Ehsani et al., 2015).
Catalysis and Chemical Reactions
This compound derivatives are used as catalysts and activators in various chemical reactions. For instance, they have been found effective in acid-catalyzed phosphoramidite alcoholysis (Erkki. J. Nurminen et al., 2003) and in the hydrolysis of esters at neutral pH (S. Bhattacharya & P. Vemula, 2005). Furthermore, Xu et al. (2015) synthesized coordination polymers with 5-(4-nitrophenyl)-1H-tetrazole that showed potential in catalytic coupling reactions (Xin Xu et al., 2015).
Cytochemical Applications
In cytochemistry, derivatives of this compound have been used for enzyme visualization. Nachlas et al. (1957) introduced a p-nitrophenyl substituted ditetrazole for cytochemical demonstration of enzymes like succinic dehydrogenase in tissue sections (M. Nachlas et al., 1957).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for “5-(3-Nitrophenyl)-1h-tetrazole” would likely depend on its specific biological or chemical activities. Given the wide range of activities associated with tetrazoles, potential areas of interest could include medicinal chemistry, materials science, and synthetic chemistry .
properties
IUPAC Name |
5-(3-nitrophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFFBXHGOXPKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301222 | |
Record name | 5-(3-nitrophenyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21871-44-3 | |
Record name | 21871-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21871-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-nitrophenyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-(3-Nitrophenyl)-1H-tetrazole in oligonucleotide synthesis, and how does its performance compare to other catalysts?
A: The research paper investigates the effectiveness of various activating agents and nucleophilic catalysts in the phosphotriester approach for synthesizing oligonucleotides []. This compound acts as a nucleophilic catalyst in this process. The study compares its performance to other catalysts like 1-methylimidazole, 3-nitro-1H-1,2,4-triazole, and others, assessing their impact on the rate of formation and yields of protected dideoxyribonucleoside and diribonucleoside phosphates. While the paper highlights the superior activating capacity of 2- and 4-nitrobenzenesulfonyl chlorides, it doesn't provide a direct comparison of this compound's catalytic activity against other tested catalysts. Further research is needed to draw definitive conclusions about its relative performance.
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